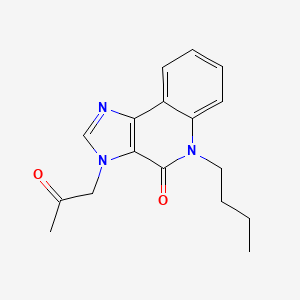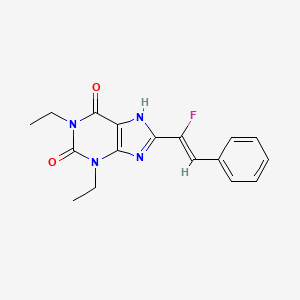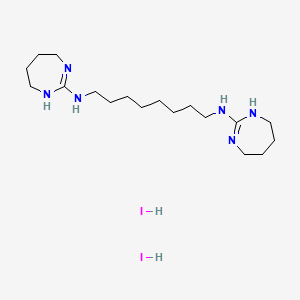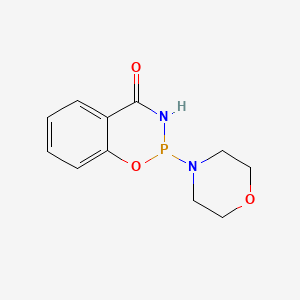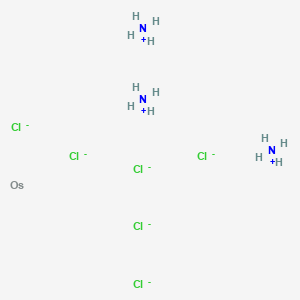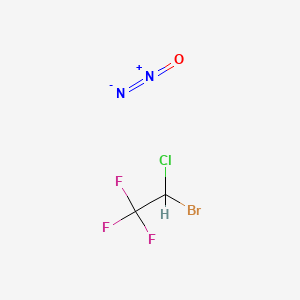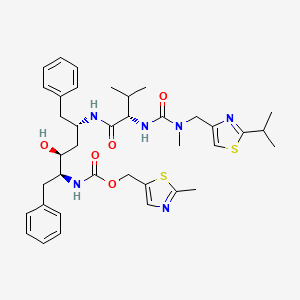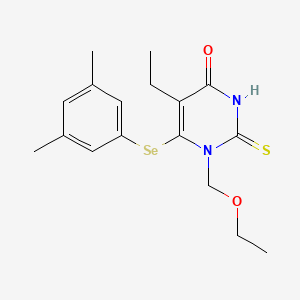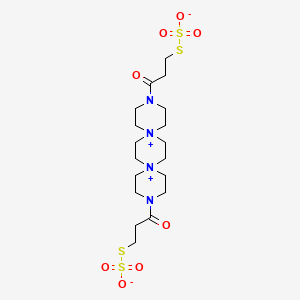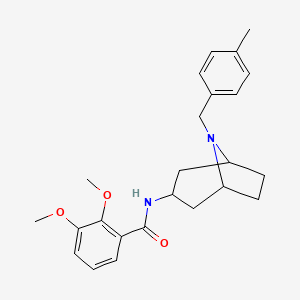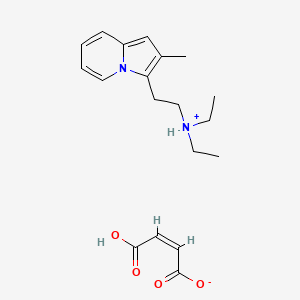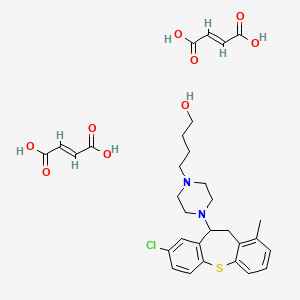
2-Chloro-11-(4-(4-hydroxypentyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-11-(4-(4-hydroxypentyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) is a complex organic compound that belongs to the class of dibenzothiepins. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-11-(4-(4-hydroxypentyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) typically involves multiple steps, including:
Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Addition of the hydroxypentyl group: This can be done through alkylation reactions.
Formation of the maleate salt: The final compound is often converted to its bis(maleate) form for stability and solubility.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the chloro group or other functional groups, leading to dechlorination or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or dibenzothiepin core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could lead to dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including as an antipsychotic or antidepressant.
Industry: Used in the development of new materials or as a chemical reagent.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds of this class might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-11-(4-(4-hydroxybutyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin
- 2-Chloro-11-(4-(4-hydroxyhexyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin
Uniqueness
The uniqueness of 2-Chloro-11-(4-(4-hydroxypentyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) lies in its specific structural features, such as the length of the hydroxypentyl chain and the presence of the maleate salt, which can influence its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
CAS-Nummer |
86499-16-3 |
|---|---|
Molekularformel |
C31H37ClN2O9S |
Molekulargewicht |
649.2 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-[4-(3-chloro-7-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-1-ol |
InChI |
InChI=1S/C23H29ClN2OS.2C4H4O4/c1-17-5-4-6-22-19(17)16-21(20-15-18(24)7-8-23(20)28-22)26-12-10-25(11-13-26)9-2-3-14-27;2*5-3(6)1-2-4(7)8/h4-8,15,21,27H,2-3,9-14,16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
ZCFMSSQADJAUDD-LVEZLNDCSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)SC3=C(C(C2)N4CCN(CC4)CCCCO)C=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1=C2CC(C3=C(C=CC(=C3)Cl)SC2=CC=C1)N4CCN(CC4)CCCCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




